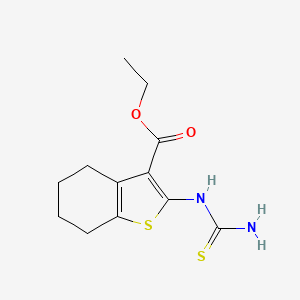

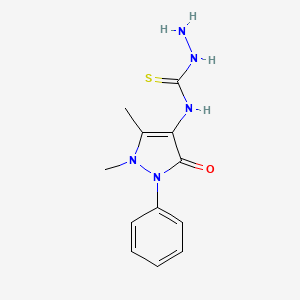

![molecular formula C11H13N3OS B1269672 4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 309726-20-3](/img/structure/B1269672.png)

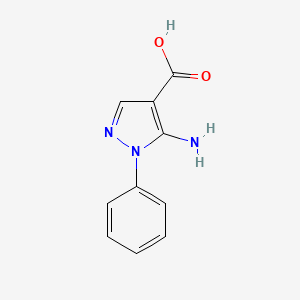

4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions that include cyclization, substitution, and condensation reactions. The process may employ starting materials like thiosemicarbazides or hydrazides that undergo cyclization in the presence of various reagents to form the triazole core. Subsequent functionalization at the 3, 4, or 5 positions of the triazole ring can introduce additional substituents like the methylphenoxy group, tailoring the compound's properties for specific applications.

Molecular Structure Analysis

Triazole derivatives, including 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, exhibit a planar molecular structure that facilitates the formation of stable intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions significantly influence the compound's crystalline structure, solubility, and thermal stability. Advanced techniques like single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the precise molecular structure and confirming the presence of functional groups and their orientations.

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity towards nucleophilic substitution, addition reactions, and their ability to act as ligands in coordination chemistry. The presence of the triazole ring and the thiol group in 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol provides reactive sites for further chemical modifications, enabling the synthesis of a wide range of derivatives with varied biological and chemical properties.

Physical Properties Analysis

The physical properties of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for different applications, including its behavior in organic solvents, its thermal stability, and its crystalline form, which affects its processing and handling.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with various reagents are essential aspects of the chemical properties of triazole derivatives. Studies on the compound's behavior in different chemical environments can provide valuable insights into its potential applications, particularly in the development of new pharmaceuticals, agrochemicals, and materials with specific functionalities.

For detailed insights and further information on related compounds and their properties, the following references are invaluable:

- (Panini et al., 2014): This study offers insights into the intermolecular interactions and crystal structure of a related triazole derivative, highlighting the importance of various non-covalent interactions in stabilizing the molecular structure.

- (Chauhan et al., 2019): This paper discusses the synthesis, characterization, and application of a triazole derivative as a corrosion inhibitor, demonstrating the compound's practical applications and chemical properties.

- (Srivastava et al., 2016): This research focuses on the synthesis, spectral analysis, and theoretical studies of a triazole compound, offering a comprehensive view of its molecular structure and potential biological activities.

科学研究应用

DNA 甲基化抑制剂

已合成并研究了4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇衍生物,用作DNA甲基化抑制剂的潜在候选。这些化合物以苄基硫醚基团和药效团硫醚、羧酰胺、羧酸和羟乙基片段为特征,显示出抗肿瘤活性以及对肿瘤DNA甲基化水平的影响(Hovsepyan et al., 2018)。

腐蚀抑制

已研究了4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇的衍生物作为腐蚀抑制剂,特别是在HCl环境中对低碳钢的影响。实验和计算方法表明这些化合物作为抑制剂的效率,展示了它们在工业应用中的潜力(Yadav et al., 2013)。

物理化学性质

已研究了4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇的衍生物的物理化学性质,强调了它们在制药应用中的潜力。这些衍生物表现出高效性和低毒性等有利因素,使它们成为新药物化合物的有吸引力的候选(Kravchenko et al., 2018)。

杀虫活性

已合成并测试了一系列四唑连接的三唑衍生物,包括4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇衍生物,用于其杀虫活性。几种化合物对印度谷蠹表现出显著活性,突显了它们在害虫控制中的潜力(Maddila等,2015)。

抗增殖和尿素酶抑制

从4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇衍生物中衍生的化合物已被评估其抗增殖和尿素酶抑制活性。一个特定的衍生物显示出显著的尿素酶抑制效果,该系列中的其他化合物显示出有希望的抗增殖性能(Ali et al., 2022)。

属性

IUPAC Name |

4-methyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8-3-5-9(6-4-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGSEVWOQOHWGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354641 |

Source

|

| Record name | 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

309726-20-3 |

Source

|

| Record name | 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

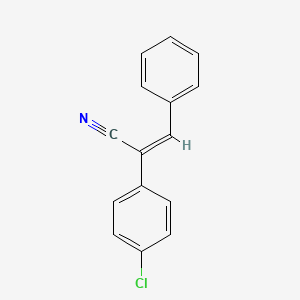

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)